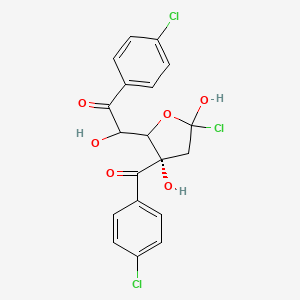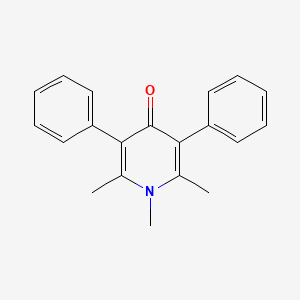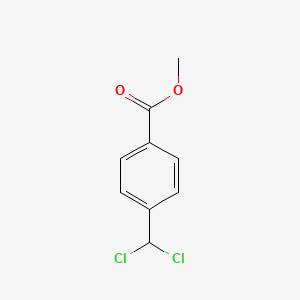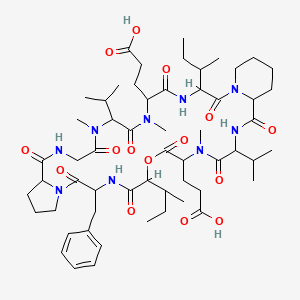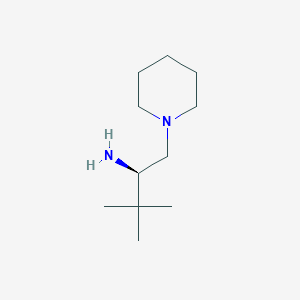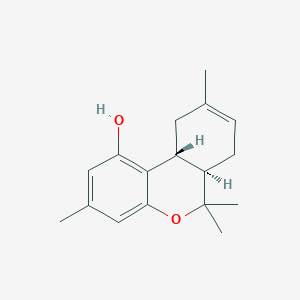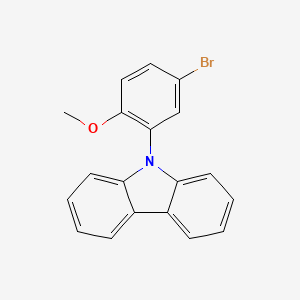![molecular formula C15H7F6NO2 B14077467 4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077467.png)
4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is an organic compound characterized by the presence of trifluoromethoxy groups attached to a biphenyl core with a carbonitrile substituent
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitro-4,4’-bis(trifluoromethoxy)-1,1’-biphenyl with suitable reagents to introduce the carbonitrile group . The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
化学反応の分析
Types of Reactions
4,4’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学的研究の応用
4,4’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including liquid crystals and polymers
作用機序
The mechanism of action of 4,4’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4,4’-Diamino-2,2’-bis(trifluoromethoxy)benzidine: This compound has similar trifluoromethoxy groups but differs in the presence of amino groups instead of a carbonitrile group.
2,2’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-4,4’-diamine: Another similar compound with trifluoromethoxy groups and amino substituents.
Uniqueness
4,4’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential applications. The combination of trifluoromethoxy and carbonitrile groups makes it a versatile compound for various synthetic and research purposes.
特性
分子式 |
C15H7F6NO2 |
|---|---|
分子量 |
347.21 g/mol |
IUPAC名 |
2-(trifluoromethoxy)-5-[4-(trifluoromethoxy)phenyl]benzonitrile |
InChI |
InChI=1S/C15H7F6NO2/c16-14(17,18)23-12-4-1-9(2-5-12)10-3-6-13(11(7-10)8-22)24-15(19,20)21/h1-7H |
InChIキー |
AJVKANPUPUYAQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)OC(F)(F)F)C#N)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


